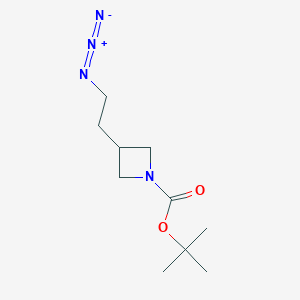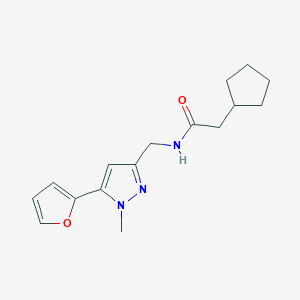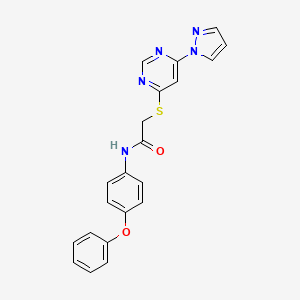
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases (SFKs). SFKs are a family of non-receptor tyrosine kinases that play important roles in cell signaling, cell proliferation, and cell survival. PP2 has been widely used as a tool compound to study the functions of SFKs in various biological processes.
Mécanisme D'action
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide inhibits SFKs by binding to the ATP-binding site of the kinase domain. SFKs are activated by phosphorylation of a tyrosine residue in the activation loop of the kinase domain. This compound prevents this phosphorylation by binding to the ATP-binding site and blocking access to ATP. This prevents the kinase from becoming active and phosphorylating downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to inhibit SFKs in a variety of cell types, including cancer cells, immune cells, and neuronal cells. SFKs play important roles in cell adhesion, migration, proliferation, and survival. Inhibition of SFKs by this compound has been shown to reduce cancer cell migration and invasion, immune cell activation, and neuronal cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has several advantages as a tool compound for studying SFKs. It is a potent and selective inhibitor of SFKs, which allows for specific targeting of these kinases in cell-based assays. This compound is also cell-permeable, which allows for easy delivery to cells in culture. However, this compound has some limitations as a tool compound. It has a relatively short half-life, which requires frequent dosing in cell-based assays. This compound also has off-target effects on other kinases, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide and SFKs. One area of interest is the development of more potent and selective SFK inhibitors. Another area of interest is the identification of downstream targets of SFKs that mediate their effects on cell adhesion, migration, proliferation, and survival. Understanding these downstream targets could lead to the development of novel therapeutics for cancer and other diseases. Finally, there is interest in exploring the role of SFKs in other biological processes, such as inflammation and wound healing.
Méthodes De Synthèse
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide can be synthesized by a multi-step reaction starting from 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine. The first step involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine with potassium thioacetate to form 2-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thioacetate. The second step involves the reaction of 2-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thioacetate with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst to form this compound.
Applications De Recherche Scientifique
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide has been widely used as a tool compound to study the functions of SFKs in various biological processes. SFKs have been implicated in a wide range of cellular processes, including cell adhesion, migration, proliferation, and survival. This compound has been shown to inhibit SFKs in a variety of cell types, including cancer cells, immune cells, and neuronal cells. This compound has been used to study the role of SFKs in cancer cell migration and invasion, immune cell activation, and neuronal cell differentiation.
Propriétés
IUPAC Name |
N-(4-phenoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-20(14-29-21-13-19(22-15-23-21)26-12-4-11-24-26)25-16-7-9-18(10-8-16)28-17-5-2-1-3-6-17/h1-13,15H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRZSZFSDKIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

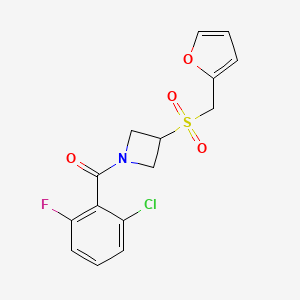
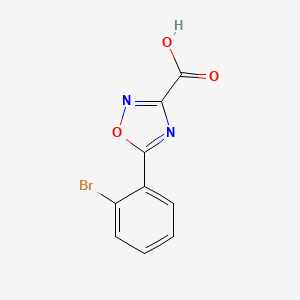
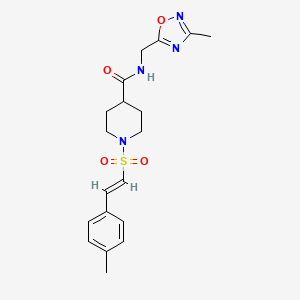





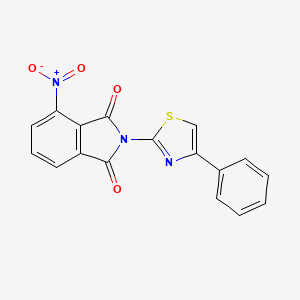
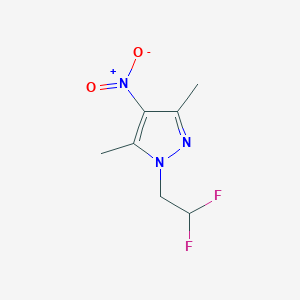

![3-(3,4-dimethylphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2534537.png)
